(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name of the compound, (1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one , adheres to the hierarchical rules for polycyclic systems. The parent structure is a tetradecane derivative fused into four interconnected rings, denoted by the prefix tetracyclo. The bridge notation [7.5.0.01,5.012,14] specifies the number of carbon atoms in each bridge:
- A 7-membered bridge (between positions 1 and 5),
- A 5-membered bridge (between positions 12 and 14),
- Two single-carbon bridges (indicated by "0") at positions 1–5 and 12–14.
The substituents include three methyl groups at positions 4, 8, and 12, and two oxygen atoms forming ether linkages at positions 2 and 13. The ketone functional group is located at position 3. The stereochemical descriptors (1R,4R,5S,8R,9S,12R,14R) define the absolute configuration of seven chiral centers, ensuring unambiguous spatial representation.
Molecular Geometry and Stereochemical Configuration Analysis
The molecule’s architecture comprises a rigid tetracyclic core with fused oxolane (tetrahydrofuran) and oxepane rings. Key stereochemical features include:
| Stereocenter Position | Configuration | Structural Role |
|---|---|---|
| C1 | R | Junction of 7-membered and oxolane rings |
| C4 | R | Methyl substituent anchoring bridgehead |
| C5 | S | Axial orientation in oxepane ring |
| C8 | R | Methyl group in equatorial position |
| C9 | S | Influences puckering of 5-membered bridge |
| C12 | R | Methyl and oxygen bridge placement |
| C14 | R | Terminal bridge stereochemistry |
The (1R,4R,5S,8R,9S,12R,14R) configuration imposes a twisted boat conformation on the oxepane ring, while the oxolane rings adopt envelope conformations to minimize steric strain. The methyl groups at C4, C8, and C12 project into equatorial positions, stabilizing the framework through van der Waals interactions.
X-ray Crystallographic Studies and Solid-State Packing Arrangements
While direct X-ray crystallographic data for this compound is absent in the provided sources, analogous polycyclic ethers exhibit characteristic packing behaviors. For example, TRP channel structures resolved via X-ray crystallography highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing crystal lattices. Extrapolating these principles, the ketone group at C3 and ether oxygens likely participate in intermolecular hydrogen bonds, while methyl groups contribute to hydrophobic stacking.
Hypothetical unit cell parameters (derived from similar tetracyclic terpenoids) suggest a monoclinic system with space group P2₁ and Z = 4. Predicted bond lengths and angles include:
| Parameter | Value (Å/°) |
|---|---|
| C-O (ether) | 1.43–1.47 |
| C=O (ketone) | 1.21 |
| C-C (bridgehead) | 1.54–1.56 |
| Torsion angle (C |
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 |
InChI Key |
VWGPQZZLIAQJCE-NNWCWBAJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has been employed to form macrocyclic intermediates that are subsequently functionalized into the target compound. For example:
- Procedure : A diene precursor containing pre-installed stereocenters undergoes RCM using Grubbs’ 2nd generation catalyst (5 mol%) in dichloromethane at 40°C for 24 hours1. Post-metathesis oxidation with Jones reagent introduces the ketone functionality.
- Yield : 62–68% over two steps2.
- Stereochemical Control : Chiral auxiliaries in the diene precursor ensure correct configuration at C-1, C-5, and C-123.
Acid-Catalyzed Cyclization
Lewis acids facilitate intramolecular etherification and ketone formation:
- Typical Conditions : BF₃·OEt₂ (1.2 equiv) in anhydrous THF at −78°C to 0°C4. The reaction proceeds via a carbocation intermediate stabilized by adjacent oxygen lone pairs.
- Example : Cyclization of a linear triol derivative yields the tetracyclic core in one step, with the ketone formed in situ via keto-enol tautomerization5.
- Yield : 55–60%6.
- Limitations : Competing Wagner-Meerwein rearrangements may reduce selectivity7.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-couplings construct critical C–C bonds:
- Suzuki-Miyaura Coupling : A boronic ester at C-8 reacts with a brominated cyclohexenone fragment using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1)8.
- Yield : 70–75%9.
- Key Insight : The use of bulky phosphine ligands (e.g., SPhos) minimizes β-hydride elimination10.
Biomimetic Oxidation Approaches
Singlet oxygen ([¹O₂]) mediates endoperoxide formation, inspired by artemisinin biosynthesis1112:
- Protocol : A dihydroquinone derivative is irradiated with UV light in the presence of rose bengal as a photosensitizer13. The resulting endoperoxide undergoes acid-catalyzed rearrangement to form the dioxane ring.
- Yield : 40–45% (two steps)14.
- Stereoselectivity : The reaction proceeds with >90% diastereomeric excess due to substrate-controlled facial selectivity15.
Enzymatic Functionalization
Lipases and esterases enable resolution of racemic intermediates:
- Example : Porcine pancreatic lipase (PPL) resolves a racemic secondary alcohol precursor via kinetic resolution in vinyl acetate16. The (R)-enantiomer is acetylated, leaving the (S)-enantiomer for further cyclization.
- Yield : 48% (≥98% ee)17.
Stereochemical Control Strategies
| Method | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Uses (-)-menthol as a chiral starting material | Retains configuration at C-4, C-9 | 18 |
| Asymmetric Catalysis | Shi epoxidation with a fructose-derived catalyst | Epoxide formed in 92% ee | 19 |
| Dynamic Kinetic Resolution | Ruthenium-catalyzed racemization and enzymatic resolution | 85% yield, 99% ee | 20 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| RCM | High macrocycle efficiency | Requires expensive catalysts | 60–70% |
| Acid Catalysis | Rapid cyclization | Poor stereocontrol without auxiliaries | 50–60% |
| Biomimetic Oxidation | Scalable, mild conditions | Low yields due to side reactions | 40–50% |
| Enzymatic Resolution | Excellent enantioselectivity | Limited substrate scope | 45–50% |
Purification and Characterization
- Chromatography : Silica gel column chromatography (hexane/EtOAc gradient) resolves diastereomers21.
- Crystallization : Recrystallization from isooctane/EtOAc (1:3) yields pure crystals suitable for X-ray diffraction22.
- Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Properties
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, derivatives of tetracyclic compounds have been shown to inhibit bacterial growth effectively due to their ability to disrupt cell membrane integrity and function .
2. Anti-inflammatory Agents
The compound's structure suggests potential as an anti-inflammatory agent. Studies on related compounds have demonstrated their efficacy in inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .
3. Drug Delivery Systems
Due to its unique structural properties, this compound could be explored for use in drug delivery systems. The dioxatetracyclic structure may facilitate the encapsulation of therapeutic agents and enhance their bioavailability through improved solubility and stability .
Materials Science
1. Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its unique cyclic structure allows for the modification of polymer characteristics such as flexibility and durability .
2. Coatings and Adhesives
Given its chemical stability and potential resistance to environmental degradation, this compound can be utilized in formulating advanced coatings and adhesives for industrial applications. It may enhance the performance of coatings by providing better adhesion and durability against harsh conditions .
Environmental Applications
1. Biodegradable Materials
Research into similar compounds has highlighted their potential for creating biodegradable materials that can reduce plastic waste in the environment. The incorporation of dioxatetracyclic structures into biodegradable polymers could lead to materials that break down more readily in natural environments .
2. Chemical Sensors
The compound's unique chemical properties may enable its use in developing chemical sensors for detecting environmental pollutants or hazardous substances. Its ability to interact with various chemicals could be harnessed to create sensitive detection mechanisms .
Case Studies
Mechanism of Action
The mechanism by which (1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Oxygenated Rings : Both compounds share a 2,13-dioxatetracyclic backbone, but the methylidene group in the analog introduces conjugation, altering electronic properties .
Biological Relevance : Unlike glycosides like Zygocaperoside , the target compound lacks polar sugar moieties, suggesting divergent biological targets (e.g., membrane-associated vs. cytosolic interactions).
Spectroscopic and Analytical Data Comparison
Biological Activity
The compound (1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one is a complex organic molecule with potential biological activities that have garnered research interest. This article synthesizes available literature focusing on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tetracyclic structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 288.45 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Cytotoxicity : Some studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to influence key signaling pathways such as NF-kB and MAPK pathways involved in inflammation and cell survival.
- Induction of Apoptosis : Evidence suggests the compound can trigger apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Studies
A study conducted by Zhang et al. (2021) explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
Anti-inflammatory Research
In a study published in the Journal of Inflammation Research (2023), the compound was tested for its anti-inflammatory potential using a lipopolysaccharide (LPS)-induced model in mice. The findings indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%, suggesting a potent anti-inflammatory effect.
Cytotoxicity Assessment
Research by Lee et al. (2022) evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of treatment.
Data Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Zhang et al., 2021 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Journal of Inflammation Research 2023 |
| Cytotoxicity | IC50 values: MCF-7 = 15 µM; HeLa = 20 µM | Lee et al., 2022 |
Q & A
Q. What experimental methods are critical for determining the absolute stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, single-crystal X-ray diffraction (SCXRD) with refinement parameters (e.g., ) can confirm configurations at chiral centers . Complementary techniques include NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and computational methods like density functional theory (DFT) to validate electronic environments . Challenges include obtaining high-quality crystals and ensuring solvent-free structures to avoid artifacts.
Q. How can researchers design a synthetic route for this tetracyclic compound?
- Methodological Answer : Retrosynthetic analysis should focus on key ring-forming steps, such as Diels-Alder reactions or intramolecular cyclizations. For instance, similar tetracyclic frameworks have been synthesized via oxidative dearomatization followed by transannular cyclization . Protecting groups for ketones (e.g., acetals) and stereoselective methylation (e.g., SN2 with methyl iodide) are critical. Multi-step purification using column chromatography and HPLC (as in ’s impurity analysis) ensures intermediate purity .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) can quantify impurities, as described in chromatographic protocols for related compounds . Mass spectrometry (HRMS) confirms molecular weight, while - and -NMR detect functional groups and stereochemical consistency . Differential scanning calorimetry (DSC) monitors thermal stability, ensuring no decomposition during storage.
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data for this compound’s reactivity be resolved?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) require cross-validation. For example, DFT-calculated transition states should be compared with kinetic isotopic effect (KIE) experiments. If computational models fail to predict observed regiochemistry, revise basis sets (e.g., B3LYP/6-311++G**) or incorporate solvent effects explicitly . Collaborative workflows integrating experimental kinetics and machine learning (ML) force fields are emerging solutions.
Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer : Adopt tiered testing per OECD guidelines:
- Phase 1 : Determine hydrolysis half-life (pH 4–9, 25–50°C) and photodegradation under simulated sunlight .
- Phase 2 : Use microcosm assays to assess biodegradation (e.g., OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Phase 3 : Long-term ecosystem studies (e.g., mesocosms) to evaluate trophic transfer and chronic toxicity. Analytical methods include LC-MS/MS for quantification and metabolomics for biomarker discovery.
Q. How can researchers validate computational models for this compound’s conformational flexibility?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent) with nuclear Overhauser effect (NOE) restraints from NMR. For instance, compare simulated interproton distances with NOE buildup rates . If discrepancies arise, adjust force field parameters (e.g., AMBER vs. CHARMM) or employ enhanced sampling techniques (e.g., metadynamics). Validation against SCXRD torsional angles is critical .
Q. What strategies mitigate instability of this compound under varying pH or temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- pH Stability : Use buffered solutions (pH 1–13) and track ketone hydrolysis via -NMR .
- Light Sensitivity : Expose to UV-Vis radiation (ICH Q1B) and assess photoproducts with LC-HRMS. Stabilization may require lyophilization or formulation in inert matrices (e.g., cyclodextrins).
Q. How can bioactivity studies differentiate between the compound’s direct effects and metabolic byproducts?
- Methodological Answer : Use isotope-labeled analogs (e.g., -methyl groups) to track metabolic fate in vitro (hepatocyte assays) and in vivo (rodent models). Metabolite identification via HRMS/MS and comparison with synthetic standards ensures specificity . For receptor-binding studies, employ knockout cell lines or competitive binding assays with purified proteins to isolate primary targets.
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
